N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide
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Overview
Description
N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide, also known as TPN-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of naphthalene derivatives and is known for its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary targets of N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that this compound interacts with its targets in a way that induces changes at the molecular level, potentially altering cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide . These factors can include pH, temperature, and the presence of other compounds or enzymes.
Advantages and Limitations for Lab Experiments
N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide has several advantages for use in lab experiments, including its high purity and stability, its well-characterized chemical and physical properties, and its potential for use as a lead compound for drug discovery. However, there are also some limitations to the use of N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide in lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Future Directions
There are several future directions for research on N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide, including the investigation of its potential as a therapeutic agent for various diseases, the elucidation of its mechanism of action, and the development of novel derivatives with improved efficacy and safety profiles. N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide may also have potential applications in other scientific research fields, such as epigenetics and stem cell research. Further research is needed to fully understand the potential of N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide and its derivatives for scientific research and drug discovery.
Synthesis Methods
The synthesis of N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide involves the reaction of 2-acetylnaphthalene with ethyl cyanoacetate in the presence of a base catalyst. The resulting product is then subjected to a series of chemical transformations, including hydrolysis and decarboxylation, to yield N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity. In drug discovery, N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-13(16)14-10-7-6-9-4-3-5-12(15)11(9)8-10/h2,6-8H,1,3-5H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHQYFAIHIFXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(CCCC2=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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